Racemic vs. Enantiopure: Cost and Supply Chain Differentiation
6-Bromochroman-4-amine hydrochloride (racemic, CAS 191608-17-0) offers a distinct procurement advantage over its enantiopure counterparts, (S)-6-Bromochroman-4-amine hydrochloride (CAS 1810074-56-6) and (R)-6-Bromochroman-4-amine hydrochloride (CAS 2088960-09-0), based on published catalog pricing from reputable vendors . For the 1 g scale, the racemic compound is priced at approximately $398 USD (ChemScene) or ¥3,000–¥4,000 RMB (Leyan), whereas the (S)-enantiomer is listed at $323 USD for 1 g from AKSci with a one-week lead time, and the (R)-enantiomer at 865.00 € for 1 g from CymitQuimica with longer lead times . For the 5 g scale, the racemic compound is priced at $1,640 USD (ChemScene), while enantiopure pricing at comparable scales is not routinely listed, indicating lower commercial availability . This price differential of approximately 2.2× to 2.7× for enantiopure material at the 1 g scale is consistent across suppliers and reflects the additional chiral resolution or asymmetric synthesis steps required for single-enantiomer production. For early-stage research where stereochemistry is not yet optimized, the racemic compound provides equivalent coupling reactivity at substantially reduced cost and with shorter procurement lead times .
| Evidence Dimension | Commercial pricing and availability |
|---|---|
| Target Compound Data | 1 g: $398 USD (ChemScene) / ~$330–$440 USD equivalent (Leyan); 5 g: $1,640 USD |
| Comparator Or Baseline | (S)-6-Bromochroman-4-amine hydrochloride (1 g: $323 USD from AKSci, 1-week lead); (R)-6-Bromochroman-4-amine hydrochloride (1 g: 865.00 € from CymitQuimica) |
| Quantified Difference | Racemic 1 g pricing approximately 23% higher than (S)-enantiomer but ~50% lower than (R)-enantiomer; racemic 5 g pricing available while enantiopure 5 g not routinely listed |
| Conditions | Catalog pricing from ChemScene, Leyan, AKSci, and CymitQuimica as of 2024-2026; research-use only quantities |
Why This Matters
Procurement decisions for early-stage medicinal chemistry programs must balance synthetic utility against cost; the racemic compound offers superior price-per-gram economics for hit-to-lead and lead optimization campaigns where stereochemistry is not yet fixed.
